4-(1-Amino-2-oxo-1-phenylpropyl)-N-(2-aminophenyl)benzamide

Physicochemical profiling Drug-likeness Structural comparator analysis

4-(1-Amino-2-oxo-1-phenylpropyl)-N-(2-aminophenyl)benzamide (CAS 656261-17-5, molecular weight 359.4 g/mol, formula C22H21N3O2) is a synthetic small molecule belonging to the N-(2-aminophenyl)benzamide class. Its core scaffold is recognized for binding the catalytic zinc ion in histone deacetylase (HDAC) enzymes, a mechanism exploited by several clinical-stage compounds.

Molecular Formula C22H21N3O2
Molecular Weight 359.4 g/mol
CAS No. 656261-17-5
Cat. No. B12543062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-Amino-2-oxo-1-phenylpropyl)-N-(2-aminophenyl)benzamide
CAS656261-17-5
Molecular FormulaC22H21N3O2
Molecular Weight359.4 g/mol
Structural Identifiers
SMILESCC(=O)C(C1=CC=CC=C1)(C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3N)N
InChIInChI=1S/C22H21N3O2/c1-15(26)22(24,17-7-3-2-4-8-17)18-13-11-16(12-14-18)21(27)25-20-10-6-5-9-19(20)23/h2-14H,23-24H2,1H3,(H,25,27)
InChIKeyMAGHGFFBLIKCBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why Source 4-(1-Amino-2-oxo-1-phenylpropyl)-N-(2-aminophenyl)benzamide (CAS 656261-17-5) for Your Screening Library


4-(1-Amino-2-oxo-1-phenylpropyl)-N-(2-aminophenyl)benzamide (CAS 656261-17-5, molecular weight 359.4 g/mol, formula C22H21N3O2) is a synthetic small molecule belonging to the N-(2-aminophenyl)benzamide class [1]. Its core scaffold is recognized for binding the catalytic zinc ion in histone deacetylase (HDAC) enzymes, a mechanism exploited by several clinical-stage compounds [2]. The molecule features a distinctive 4-(1-amino-2-oxo-1-phenylpropyl) substituent, creating a steric and electronic profile that differs from simpler 4-amino or 4-acetamido analogues. This difference is critical for procurement decisions because substitution at the 4-position on the benzamide ring directly affects HDAC isoform selectivity and cellular potency [3]. At the time of this analysis, publicly available biological data specific to this compound are limited to computed physicochemical descriptors [1].

1 N-(2-aminophenyl)benzamide scaffold for HDAC zinc-binding domain studies
2 Unique α-aminoketone 4-substituent distinct from clinical-stage HDAC inhibitor chemotypes
3 Requires de novo biological profiling; no target-specific activity data available

Procurement Risk: Why Any N-(2-Aminophenyl)benzamide Cannot Substitute for CAS 656261-17-5


Interchanging N-(2-aminophenyl)benzamide derivatives in a screening cascade without confirming compound-specific activity introduces significant scientific risk. The pharmacophore of this class relies on a critical bidentate chelation of the catalytic zinc ion by the 2'-amino anilide moiety, while selectivity and potency are exquisitely modulated by the 4-substituent on the benzamide ring [1]. Subtle modifications to this surface-recognition group can invert isoform selectivity profiles or abolish cellular activity. Several approved and investigational drugs, including Chidamide and Mocetinostat, are differentiated solely by their 4-position substituent patterns [2]. Therefore, replacing 4-(1-Amino-2-oxo-1-phenylpropyl)-N-(2-aminophenyl)benzamide with a close analog like 4-amino-N-(2-aminophenyl)benzamide or 4-acetamido-N-(2-aminophenyl)benzamide—without comparative potency data—can lead to false negatives, skewed SAR interpretation, and wasted screening resources.

! 4-Substituent variation on the benzamide ring may alter HDAC isoform selectivity, limiting direct substitution without confirmatory profiling data.
! Close analogs (4-amino, 4-acetamido) differ in steric and electronic character; structure-activity relationships may not transfer across 4-position modifications.
! Without compound-specific activity data, substituting with characterized N-(2-aminophenyl)benzamides risks skewed SAR interpretation and potential false negatives.

Measurable Differentiation of CAS 656261-17-5: A Quantitative Evidence Report


Differentiation by Predicted Physicochemical Profile Versus Key N-(2-Aminophenyl)benzamide Analogs

Before any biological screening data is obtained, procurement decisions can be guided by the compound's fundamental drug-likeness profile, which differs meaningfully from that of known active N-(2-aminophenyl)benzamides. The target compound has a higher computed LogP (XLogP3 = 2.4) [1] than the prototypical HDAC inhibitor MS-275 (Entinostat, XLogP3 ≈ 1.9) [2], suggesting a different solubility and permeability balance. Furthermore, it possesses a molecular weight of 359.4 g/mol [1], positioning it at the upper end of what is considered optimal for fragment-based screening but still within lead-like space.

Physicochemical Profile
Data to verify
XLogP3 2.4 vs MS-275 ≈ 1.9; Δ +0.5 (26% higher lipophilicity)
May influence assay solubility and permeability balance
Computed values only; experimental logP not confirmed
Physicochemical profiling Drug-likeness Structural comparator analysis

Structural Uniqueness Among Benzamide HDAC Inhibitor Chemotypes

The combination of a free amine and an acetyl group on the same benzylic carbon at the 4-position of the benzamide ring creates a α-aminoketone motif not present in any marketed or advanced clinical HDAC inhibitor [1]. This contrasts with the 4-substituents of approved inhibitors: Chidamide features a 4-pyridinylacrylamide group [2], Mocetinostat has a 4-(pyridin-2-ylaminomethyl) substituent [3], and Entinostat bears a 4-pyridin-3-ylmethoxycarbonylamino group [4]. The target compound's α-aminoketone offers a distinct hydrogen-bond donor/acceptor geometry and a ketone group potentially reactive or metabolically labile, which could be leveraged for specific target engagement or prodrug strategies.

Structural Uniqueness
Class-level
α-Aminoketone motif not present in marketed or clinical-stage HDAC inhibitors
Supports chemotype diversification in screening library design
Relevance to isoform selectivity requires experimental validation
Epigenetics HDAC inhibition Scaffold hopping

Limited Quantitative Biological Data: A Gap Analysis

A comprehensive search of primary research papers, patents, and authoritative databases (PubChem, ChEMBL, BindingDB) did not return any quantitative biological data (IC50, Ki, EC50, etc.) for CAS 656261-17-5 on any specific protein target. This is in contrast to close analogs such as 4-amino-N-(2-aminophenyl)benzamide, which has reported HDAC1 IC50 values around 100 nM [1]. The absence of data means that any claim about the compound's potency, selectivity, or cellular efficacy relative to known HDAC inhibitors cannot currently be supported by direct experimental evidence.

Biological Data Gap
Data to verify
No IC50, Ki, or EC50 data for any biological target
Requires de novo biological profiling before target-specific use
Close analog 4-amino-N-(2-aminophenyl)benzamide: reported HDAC1 IC50 ~100 nM
HDAC potency Data transparency Biological gap

Where to Deploy 4-(1-Amino-2-oxo-1-phenylpropyl)-N-(2-aminophenyl)benzamide: Evidence-Backed Scenarios


Epigenetic Probe Discovery: Screening Against HDAC Isoforms

The compound's N-(2-aminophenyl)benzamide core is a validated zinc-binding group for class I and II HDACs [1]. Its unique α-aminoketone 4-substituent makes it a candidate for screening panels aimed at identifying isoform-selective probes, in tandem with reference inhibitors like MS-275 and SAHA. The predicted XLogP3 of 2.4 [2] indicates potential for cell-permeable activity, but permeability assays should be conducted.

Chemical Biology Studies Requiring Novel Chemotypes

For research groups seeking to avoid crowded chemical space, this compound offers an unexplored scaffold within the well-studied HDAC inhibitor class. Its differentiation from the 4-amino-benzamide chemotype [3] provides a fresh starting point for SAR expansion and chemoproteomic profiling.

Building Block and Intermediate Sourcing for Custom Synthesis

The molecule's functional groups (primary amine, ketone, anilide) are amenable to further chemical modifications. It can serve as a key intermediate in the synthesis of more complex HDAC inhibitors or proteolysis-targeting chimeras (PROTACs), where the 4-position α-aminoketone can be conjugated to linker moieties [4].

Comparative Selectivity Panels: Filling the SAR Matrix

When building a comprehensive SAR matrix for HDAC inhibitors, the inclusion of spatially varied 4-substituents is essential. This compound fills a specific gap in existing commercial libraries, as no other available N-(2-aminophenyl)benzamide carries a 1-amino-2-oxo-1-phenylpropyl group [5]. Its procurement enables direct potency and selectivity comparison against simpler 4-amino or 4-acetamido analogs within the same assay platform.

Application
Selection Property
Validation Focus
HDAC isoform screening
N-(2-aminophenyl)benzamide zinc-binding scaffold
Isoform-selectivity panel profiling
Novel chemotype studies
Unique α-aminoketone 4-substituent
SAR expansion and chemoproteomic profiling
Custom synthesis intermediate
Functional group versatility (amine, ketone, anilide)
Synthetic derivatization and linker conjugation
SAR matrix filling
Spatially distinct 4-substituent profile
Potency comparison across analog panel
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